molecular formula C8H16N4S B14316334 1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione CAS No. 106659-18-1

1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione

Cat. No.: B14316334
CAS No.: 106659-18-1
M. Wt: 200.31 g/mol
InChI Key: RLPGGILRHMAUMQ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione is a heterocyclic compound characterized by its unique spiro structure, which includes a six-membered ring and a seven-membered ring.

Preparation Methods

The synthesis of 1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione typically involves the reaction of thiosemicarbazide with ketones under oxidative conditions. Common reagents used in this synthesis include manganese dioxide (MnO₂), ferric chloride hexahydrate (FeCl₃·6H₂O), hydrogen peroxide (H₂O₂), and m-chloroperbenzoic acid. These reactions are often carried out under microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like MnO₂ and H₂O₂.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death. The compound’s derivatives may interact with various receptors and enzymes in the body, modulating their activity and producing therapeutic effects .

Properties

CAS No.

106659-18-1

Molecular Formula

C8H16N4S

Molecular Weight

200.31 g/mol

IUPAC Name

1,2,4,5-tetrazaspiro[5.6]dodecane-3-thione

InChI

InChI=1S/C8H16N4S/c13-7-9-11-8(12-10-7)5-3-1-2-4-6-8/h11-12H,1-6H2,(H2,9,10,13)

InChI Key

RLPGGILRHMAUMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)NNC(=S)NN2

Origin of Product

United States

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